5-Amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide
Description
Historical Background and Development
The historical development of this compound is intrinsically linked to the broader evolution of pyrazole chemistry, which originated in the late nineteenth century. The foundational work in pyrazole synthesis was established by German chemist Ludwig Knorr in 1883, who coined the term "pyrazole" for this class of heterocyclic compounds. Subsequently, Hans von Pechmann developed a classical synthetic method in 1898 for pyrazole preparation using acetylene and diazomethane, establishing the groundwork for future pyrazole derivative synthesis. The specific compound this compound emerged from systematic efforts to develop substituted pyrazoles with enhanced biological activities during the modern pharmaceutical research era.
The compound first appeared in chemical literature databases in 2005, indicating its relatively recent discovery compared to simpler pyrazole structures. The development timeline reflects the advancement of synthetic methodologies that enabled the precise placement of multiple functional groups on the pyrazole ring system. Research into this compound has been driven by the recognition that pyrazole derivatives exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The strategic incorporation of the 4-chlorophenyl substituent and the carboxamide functionality represents deliberate structure-activity relationship studies aimed at optimizing biological activity while maintaining chemical stability.
Modern synthetic approaches to this compound involve sophisticated methodologies that build upon classical pyrazole synthesis principles. General procedures for synthesizing 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which serve as precursors to carboxamide derivatives, typically involve the reaction of para-substituted phenyl hydrazine hydrochloride with ethoxymethylenemalononitrile in refluxing ethanol. These synthetic routes demonstrate the evolution from simple pyrazole formation to complex substituted derivatives with multiple functional groups. The development of efficient synthetic pathways has been crucial for enabling comprehensive biological evaluation and structure-activity relationship studies of this compound class.
Classification within Heterocyclic Chemistry
This compound belongs to the azole family of heterocyclic compounds, specifically classified as a pyrazole derivative with a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms in ortho-substitution. The compound represents a highly substituted member of the pyrazole class, featuring multiple functional groups that significantly influence its chemical behavior and biological properties. Within the broader classification system, this compound is categorized as an aminopyrazole carboxamide, reflecting the presence of both amino and carboxamide substituents on the pyrazole core structure.
The heterocyclic classification system places pyrazoles within the broader category of π-excess aromatic heterocycles, where electrophilic substitution reactions occur preferentially at position 4, and nucleophilic attacks target positions 3 and 5. This electronic distribution pattern significantly influences the reactivity profile of this compound and dictates the sites available for further chemical modification. The compound's classification as a substituted pyrazole with electron-donating amino groups and electron-withdrawing carboxamide functionality creates a unique electronic environment that affects both its chemical stability and biological activity.
From a structural perspective, the compound can be further classified based on its substitution pattern. The amino group at position 5 classifies it as a 5-aminopyrazole, while the carboxamide group at position 4 designates it as a pyrazole-4-carboxamide. The 4-chlorophenyl substituent at the N1 position adds an additional layer of classification, making it an N-arylpyrazole derivative. This comprehensive substitution pattern places the compound within a specialized subset of pyrazole derivatives that exhibit enhanced biological activity compared to simpler pyrazole structures. The presence of the chlorine atom on the phenyl ring further classifies it as a halogenated arylpyrazole, which often demonstrates improved pharmacological properties due to the electronic effects of the halogen substituent.
Significance in Pyrazole Research
The significance of this compound in contemporary pyrazole research stems from its unique structural features that combine multiple pharmacologically relevant functionalities within a single molecular framework. Pyrazole derivatives have emerged as one of the most studied groups of compounds among the azole family due to their diverse biological activities and synthetic accessibility. This particular compound represents an advanced example of structure-based drug design, where specific functional groups have been strategically incorporated to enhance biological activity while maintaining favorable physicochemical properties.
Research into pyrazole-based compounds has intensified due to their presence in numerous established pharmaceutical agents across diverse therapeutic categories. Notable examples include celecoxib, a potent anti-inflammatory agent, the antipsychotic compound CDPPB, the anti-obesity drug rimonabant, and the analgesic difenamizole. The pharmacological potential demonstrated by these approved drugs has validated pyrazole as a privileged scaffold in medicinal chemistry, driving continued research into novel pyrazole derivatives such as this compound.
The compound's significance is further amplified by recent developments in pyrazole-based therapeutic research, particularly in the areas of cancer treatment and enzyme inhibition. Studies have demonstrated that pyrazole derivatives exhibit promising anticancer activities against various cell lines, with structure-activity relationships indicating that specific substitution patterns can dramatically influence biological potency. The amino and carboxamide functionalities present in this compound provide multiple hydrogen bonding sites that can enhance binding affinity to biological targets, making it a valuable lead compound for drug development initiatives.
Recent research has also highlighted the importance of pyrazole derivatives in enzyme inhibition studies, particularly in the development of lactate dehydrogenase inhibitors with optimized cellular activity and pharmacokinetic properties. The pyrazole-based compounds NCATS-SM1440 and NCATS-SM1441 have demonstrated first-in-class inhibitory activity, establishing the potential for pyrazole derivatives to achieve significant target engagement in vivo. These developments underscore the continued relevance of compounds like this compound in advancing therapeutic research and highlight their potential as starting points for the development of novel pharmaceutical agents.
Related Pyrazole Carboxamide Derivatives
The family of pyrazole carboxamide derivatives encompasses a diverse array of structurally related compounds that share the fundamental pyrazole-4-carboxamide core while differing in their substitution patterns at various positions. 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide, identified by Chemical Abstracts Service number 50427-77-5, represents the unsubstituted phenyl analogue of the target compound. This related structure exhibits a molecular formula of C₁₀H₁₀N₄O and a molecular weight of 202.21 grams per mole, demonstrating the structural impact of the chlorine substitution on the phenyl ring. The comparison between these two compounds provides valuable insights into the electronic and steric effects of halogen substitution on pyrazole carboxamide derivatives.
Table 1: Comparative Analysis of Related Pyrazole Carboxamide Derivatives
| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |
|---|---|---|---|---|
| This compound | 50427-79-7 | C₁₀H₉ClN₄O | 236.66 | 4-Chlorophenyl at N1 |
| 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide | 50427-77-5 | C₁₀H₁₀N₄O | 202.21 | Unsubstituted phenyl at N1 |
| Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | 14678-87-6 | C₁₂H₁₂ClN₃O₂ | 265.69 | Ethyl ester derivative |
| N-[(4-chlorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide | - | C₁₂H₁₂ClN₃O | 249.69 | Modified substitution pattern |
The ethyl ester derivative, ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate, with Chemical Abstracts Service number 14678-87-6, represents an important synthetic intermediate in the preparation of the target carboxamide. This compound maintains the same substitution pattern on the pyrazole ring and phenyl group while featuring an ethyl ester functionality instead of the carboxamide group. The molecular formula C₁₂H₁₂ClN₃O₂ and molecular weight of 265.69 grams per mole reflect the additional ethyl group incorporated into the structure. This ester derivative serves as a key intermediate in synthetic pathways leading to the final carboxamide compound and demonstrates the versatility of functional group transformations within the pyrazole carboxamide family.
Structure-activity relationship studies within the pyrazole carboxamide family have revealed significant correlations between substitution patterns and biological activity. Research has shown that compounds featuring electron-withdrawing groups on the phenyl ring, such as the chlorine substituent in this compound, often exhibit enhanced biological activity compared to their unsubstituted analogues. The strategic placement of functional groups has been shown to influence not only biological potency but also selectivity profiles and pharmacokinetic properties. These findings have guided the rational design of new pyrazole carboxamide derivatives with improved therapeutic potential.
The synthetic accessibility of related pyrazole carboxamide derivatives has been facilitated by the development of general synthetic methodologies that allow for systematic variation of substituents while maintaining the core pyrazole carboxamide structure. General procedures for the synthesis of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been established, enabling the preparation of compound libraries for biological screening. These methodologies typically involve coupling reactions between intermediate pyrazole compounds and various carboxylic acid derivatives, followed by amide bond formation using standard coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 1-hydroxybenzotriazole. The versatility of these synthetic approaches has enabled the exploration of diverse substitution patterns within the pyrazole carboxamide family, contributing to a comprehensive understanding of structure-activity relationships in this important class of heterocyclic compounds.
Properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c11-6-1-3-7(4-2-6)15-9(12)8(5-14-15)10(13)16/h1-5H,12H2,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWCNFGTSPQNPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(C=N2)C(=O)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50279188 | |
| Record name | 5-amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50427-79-7 | |
| Record name | 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50427-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 11601 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050427797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC11601 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-amino-1-(4-chlorophenyl)-1h-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50279188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent amination. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazoles or phenyl derivatives.
Scientific Research Applications
Pharmaceutical Applications
Anti-inflammatory and Analgesic Development
This compound serves as an important intermediate in the synthesis of pharmaceuticals aimed at treating inflammatory conditions and pain relief. Studies have demonstrated its efficacy as a scaffold for developing new analgesics with enhanced properties compared to existing drugs .
Anticancer Activity
Recent research has highlighted the anticancer potential of pyrazole derivatives, including 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide. In vitro studies show that certain derivatives inhibit cancer cell proliferation, particularly against HeLa cells, suggesting a promising avenue for cancer therapy .
Neuropharmacology
The compound has been investigated for its role in modulating cannabinoid receptors, which are crucial in neurogenesis and neuroprotection. Its interaction with CB1 receptors indicates potential applications in treating neurodegenerative diseases such as Parkinson's disease by mitigating inflammation .
Agricultural Chemistry
Agrochemical Formulations
this compound is utilized in developing agrochemicals, including herbicides and fungicides. These formulations aim to enhance crop yield and protect against various pests, showcasing the compound's versatility beyond medicinal uses .
Biochemical Research
Enzyme Inhibition Studies
The compound is frequently employed in biochemical research to study enzyme inhibition mechanisms. Its ability to bind selectively to certain enzymes allows researchers to explore biological pathways and develop targeted therapies .
Material Science
Development of Novel Materials
Due to its unique chemical properties, this compound is also being explored for applications in material science. It can be incorporated into polymers and coatings that require specific chemical resistance, thus expanding its utility beyond traditional chemical applications .
Analytical Chemistry
Detection and Quantification Methods
In analytical chemistry, this compound is utilized in developing methods for detecting and quantifying other substances within complex mixtures. Its stability and reactivity make it suitable for various analytical applications .
Data Tables
| Application Area | Specific Uses | Key Findings |
|---|---|---|
| Pharmaceuticals | Anti-inflammatory drugs, analgesics | Effective as an intermediate for drug synthesis |
| Agricultural | Herbicides, fungicides | Enhances crop yield and pest protection |
| Biochemical Research | Enzyme inhibition studies | Aids in understanding biological pathways |
| Material Science | Polymers, coatings | Suitable for materials requiring chemical resistance |
| Analytical Chemistry | Detection methods | Useful in quantifying substances in mixtures |
Case Study 1: Anticancer Activity
Research published in Cancers demonstrated that derivatives of this compound exhibited significant anticancer activity against HeLa cells. The study utilized various structural modifications to enhance potency and reduce toxicity, providing a framework for future drug development efforts .
Case Study 2: Neuropharmacological Effects
A study investigated the effects of this compound on CB1 cannabinoid receptors in a mouse model of Parkinson's disease. The findings indicated that the compound could reduce neuroinflammation and improve behavioral outcomes, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
- 5-Amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-Amino-4-(4-fluorophenyl)-1H-pyrazole
- 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid
Comparison: Compared to its analogs, 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide exhibits unique properties due to the presence of the carboxamide group. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in various chemical and biological applications.
Biological Activity
5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following molecular formula: . It features a pyrazole ring substituted at the 1-position with an amino group and at the 4-position with a chlorophenyl group. This unique substitution pattern is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H9ClN4O |
| Molecular Weight | 216.64 g/mol |
| Functional Groups | Amino, Carboxamide |
| Solubility | Soluble in DMSO, ethanol |
Anticancer Activity
Research has demonstrated that this compound exhibits notable anticancer properties. For instance, it has shown effectiveness against various cancer cell lines, including:
- HeLa (cervical cancer) : The compound inhibited cell proliferation by approximately 38.44% at a specific concentration.
- HepG2 (liver cancer) : Demonstrated a mean growth inhibition of 54.25%, indicating significant potential as an anticancer agent .
The mechanism underlying this activity involves the inhibition of key enzymes associated with cancer cell survival and proliferation.
Anti-inflammatory Activity
This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in inflammatory processes. The selectivity index for COX-2 inhibition was reported to be significantly higher than that of standard anti-inflammatory drugs such as celecoxib, highlighting its potential as a therapeutic agent for inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of cysteine proteases, particularly cruzipain, which is involved in the life cycle of Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies have shown over 50% inhibition of cruzipain activity .
- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to reduced proliferation rates.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of intrinsic pathways, which may involve mitochondrial dysfunction and caspase activation.
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is highly dependent on their structural features. Variations in substitution patterns can significantly influence their efficacy:
| Compound | Biological Activity | Notes |
|---|---|---|
| This compound | Anticancer, anti-inflammatory | High selectivity for COX-2 |
| 5-Amino-1-methyl-1H-pyrazole-4-carboxamide | Moderate anticancer activity | Methyl substitution alters potency |
| 5-Amino-4-(trifluoromethyl)phenyl)-1H-pyrazole | Enhanced lipophilicity | Increased bioavailability |
These variations highlight how modifications can either enhance or diminish biological activities, informing future drug design efforts.
Case Study 1: Anticancer Efficacy
A study assessed the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from low micromolar concentrations, suggesting that further optimization could lead to more potent derivatives .
Case Study 2: Anti-inflammatory Mechanism
In vivo studies demonstrated that this compound significantly reduced inflammation in animal models by inhibiting COX enzymes. The results showed a reduction in edema comparable to standard treatments, indicating its potential as a new anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 5-Amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with substituted hydrazines or via multi-step protocols involving cyclization and acylation. For example, intermediates like pyrazole-4-carbonyl chloride are generated through oxidation and acylation steps, followed by coupling with amines . Reaction optimization (e.g., temperature, solvent polarity) is critical, as evidenced by the synthesis of analogs with yields varying between 60–85% under controlled conditions .
Q. How is structural characterization of this compound performed, and what spectral data are critical for validation?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) and spectroscopic techniques (IR, NMR, mass spectrometry) are standard. SC-XRD confirms bond lengths (e.g., C–C = ~1.38–1.48 Å) and crystal packing (monoclinic systems, space group P21/c) . NMR spectra (¹H/¹³C) verify substituent positions, such as the 4-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) .
Q. What are the primary pharmacological targets explored for pyrazole-4-carboxamide derivatives?
- Methodology : Pyrazole carboxamides are screened for enzyme inhibition (e.g., carbonic anhydrase, histone deacetylases) via in vitro assays. For example, analogs show IC₅₀ values in the nanomolar range against cancer-associated targets . Binding affinity studies (e.g., σ receptor antagonism) use radioligand displacement assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodology : Discrepancies often arise from pharmacokinetic factors (e.g., solubility, metabolic stability). Advanced approaches include:
- Solubility enhancement : Co-crystallization with cyclodextrins or PEGylation .
- Metabolite profiling : LC-MS/MS to identify active/inactive metabolites .
- Dose-response modeling : Adjusting administration routes (e.g., intraperitoneal vs. oral) to align in vitro IC₅₀ with effective plasma concentrations .
Q. What computational strategies are effective for predicting the reactivity and regioselectivity of pyrazole-4-carboxamide derivatives?
- Methodology : Density Functional Theory (DFT) calculations optimize transition states for cyclization steps, while molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like tubulin or σ receptors . Quantum mechanical descriptors (e.g., Fukui indices) identify electrophilic sites for functionalization .
Q. How can the compound’s bioavailability be improved without altering its core pharmacophore?
- Methodology :
- Prodrug design : Esterification of the carboxamide group (e.g., ethyl ester prodrugs) enhances membrane permeability .
- Nanocarrier systems : Liposomal encapsulation improves aqueous solubility (e.g., >50% increase in dissolution rate) .
- Bioisosteric replacement : Substituting the 4-chlorophenyl group with trifluoromethyl or methoxy groups balances lipophilicity (logP < 3) .
Research Design & Data Analysis
Q. What statistical frameworks are recommended for analyzing dose-dependent cytotoxicity data in cancer cell lines?
- Methodology : Non-linear regression (e.g., Hill equation) models dose-response curves, while ANOVA with post-hoc tests (Tukey’s HSD) compares IC₅₀ across cell lines. For high-throughput screens, machine learning (e.g., random forests) identifies structural features correlated with potency .
Q. How should researchers validate off-target effects in kinase inhibition assays?
- Methodology :
- Kinome-wide profiling : Use panels like Eurofins KinaseProfiler™ to assess selectivity across 400+ kinases .
- CRISPR-Cas9 knockout models : Confirm target specificity by comparing IC₅₀ in wild-type vs. kinase-deficient cells .
Key Challenges & Future Directions
- Challenge : Limited in vivo stability due to esterase-mediated hydrolysis of the carboxamide group.
- Solution : Develop hydrolytically stable analogs (e.g., sulfonamide replacements) .
- Future Focus : Integrating AI-driven synthesis platforms (e.g., ICReDD’s reaction path algorithms) to accelerate derivative discovery .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
